molecular formula C8H15NO B13593269 2-(1-Methylpiperidin-2-yl)acetaldehyde CAS No. 533-16-4

2-(1-Methylpiperidin-2-yl)acetaldehyde

Cat. No.: B13593269
CAS No.: 533-16-4
M. Wt: 141.21 g/mol
InChI Key: KQLRMRGFMYZJAV-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-2-yl)acetaldehyde is an organic compound with the molecular formula C8H15NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpiperidin-2-yl)acetaldehyde typically involves the reaction of piperidine derivatives with appropriate aldehydes. One common method is the reductive amination of 2-piperidineacetaldehyde with methylamine under hydrogenation conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-2-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Methylpiperidin-2-yl)acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-2-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the piperidine ring can interact with receptor sites, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylpiperidin-4-yl)acetaldehyde
  • 2-Piperidineacetaldehyde, 1-methyl-

Uniqueness

2-(1-Methylpiperidin-2-yl)acetaldehyde is unique due to its specific substitution pattern on the piperidine ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds. Its unique properties make it a valuable compound for various research and industrial applications .

Properties

CAS No.

533-16-4

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-(1-methylpiperidin-2-yl)acetaldehyde

InChI

InChI=1S/C8H15NO/c1-9-6-3-2-4-8(9)5-7-10/h7-8H,2-6H2,1H3

InChI Key

KQLRMRGFMYZJAV-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1CC=O

Origin of Product

United States

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